molecular formula C6H2Cl2F2O3S B2410366 4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid CAS No. 1779124-11-6

4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid

Cat. No.: B2410366
CAS No.: 1779124-11-6
M. Wt: 263.04
InChI Key: RCAZEJXVNUKOIX-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to the thiophene ring, along with a carboxylic acid functional group.

Properties

IUPAC Name

4,5-dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2O3S/c7-1-2(13-6(9)10)3(5(11)12)14-4(1)8/h6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAZEJXVNUKOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1Cl)Cl)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various condensation reactions .

Industrial Production Methods

Industrial production of thiophene derivatives, including 4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid, typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the methoxy group can enhance its binding affinity to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the chlorine and fluorine atoms, making it less reactive.

    4,5-Dichlorothiophene-2-carboxylic acid: Similar structure but without the difluoromethoxy group.

    3-(Difluoromethoxy)thiophene-2-carboxylic acid: Lacks the chlorine atoms.

Uniqueness

4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid is unique due to the combination of chlorine, fluorine, and methoxy groups on the thiophene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid (CAS No. 1779124-11-6) is a synthetic compound belonging to the thiophene derivatives class. Its structure includes two chlorine atoms, two fluorine atoms, and a methoxy group attached to the thiophene ring, along with a carboxylic acid functional group. This unique combination of substituents imparts specific chemical properties that are of interest in biological research.

The molecular formula of this compound is C6_6H2_2Cl2_2F2_2O3_3S, with a molecular weight of 263.05 g/mol. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are relevant for its potential applications in drug development and material science.

PropertyValue
IUPAC NameThis compound
CAS Number1779124-11-6
Molecular FormulaC6_6H2_2Cl2_2F2_2O3_3S
Molecular Weight263.05 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms and the methoxy group enhances its binding affinity to these targets, leading to various biological effects. This compound may act as an enzyme inhibitor or modulate receptor functions through competitive or non-competitive mechanisms.

Applications in Research

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further studies in drug development.
  • Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties similar to other thiophene derivatives, warranting further exploration through molecular docking and apoptosis assays.
  • Organic Semiconductor Development : Its unique chemical structure makes it suitable for applications in organic electronics and materials science.

Case Studies and Experimental Findings

Research has shown that compounds similar to this compound have demonstrated significant biological activities:

  • Antiproliferative Effects : In studies involving various cancer cell lines, compounds with similar structures have shown IC50 values indicating potent antiproliferative effects.
  • Protein-Ligand Interactions : Investigations into protein-ligand interactions have revealed that this compound could potentially affect cellular signaling pathways.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

CompoundUnique FeaturesBiological Activity
Thiophene-2-carboxylic acidLacks halogen substituentsLower reactivity
4,5-Dichlorothiophene-2-carboxylic acidSimilar structure without difluoromethoxyReduced biological activity
3-(Difluoromethoxy)thiophene-2-carboxylic acidLacks chlorine substituentsDifferent interaction profiles

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